Selenophene, 3-iodo-
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Overview
Description
3-Iodoselenophene is a selenium-containing heterocyclic compound with the molecular formula C4H3ISe. It is a derivative of selenophene, where an iodine atom is substituted at the third position of the selenophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodoselenophene can be synthesized through various methods, including electrophilic cyclization and cross-coupling reactions. One common method involves the iodine-mediated regioselective cyclization of selenoenynes. For example, a solution of 1,5-diphenylpenta-1,4-diyn-3-ol and dibutyl diselenide in ethanol, under an argon atmosphere, can be treated with sodium borohydride to yield 3-iodoselenophene .
Industrial Production Methods: While specific industrial production methods for 3-iodoselenophene are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Negishi reactions, is common in industrial applications due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Iodoselenophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in cross-coupling reactions, such as the Sonogashira and Negishi reactions, where the iodine atom is replaced by other functional groups.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Sonogashira Reaction: Catalytic amounts of palladium(II) chloride (Pd(PPh3)2Cl2) in dimethylformamide (DMF) with triethylamine (Et3N) as the base.
Negishi Reaction: Palladium catalysts in the presence of organozinc reagents.
Major Products:
3-Alkynylselenophenes: Formed through Sonogashira cross-coupling with terminal alkynes.
Biaryls and Diaryl Acetylenes: Formed through Negishi cross-coupling reactions.
Scientific Research Applications
3-Iodoselenophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex selenium-containing compounds.
Biology and Medicine: Selenophene derivatives have shown potential biological activities, including antidepressant, antioxidant, anticonvulsant, antibacterial, antitumor, and hepatoprotective properties.
Mechanism of Action
The mechanism by which 3-iodoselenophene exerts its effects is primarily through its reactivity in cross-coupling reactions. The iodine atom at the third position of the selenophene ring makes it a versatile substrate for palladium-catalyzed reactions, facilitating the formation of various functionalized selenophenes . These reactions often involve the activation of the C-I bond, followed by the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
3-Bromoselenophene: Similar in structure but with a bromine atom instead of iodine.
3-Chloroselenophene: Contains a chlorine atom at the third position.
3-Alkynylselenophenes: Formed through cross-coupling reactions with alkynes.
Uniqueness: 3-Iodoselenophene is unique due to the presence of the iodine atom, which enhances its reactivity in cross-coupling reactions compared to its bromine and chlorine analogs. This increased reactivity makes it a valuable intermediate in the synthesis of more complex selenophene derivatives .
Properties
CAS No. |
18168-61-1 |
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Molecular Formula |
C4H3ISe |
Molecular Weight |
256.94 g/mol |
IUPAC Name |
3-iodoselenophene |
InChI |
InChI=1S/C4H3ISe/c5-4-1-2-6-3-4/h1-3H |
InChI Key |
GAAVLFWNOZQEHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C=C1I |
Origin of Product |
United States |
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